Cas no 1807397-50-7 (4-Bromo-2-methyl-6-nitrocinnamic acid)

4-Bromo-2-methyl-6-nitrocinnamic acid is a brominated and nitrated cinnamic acid derivative, primarily used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—a bromo substituent at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position—make it a versatile building block for constructing complex molecules, particularly in medicinal chemistry and materials science. The compound's reactivity allows for further functionalization, enabling applications in cross-coupling reactions, heterocycle synthesis, and the development of bioactive compounds. Its well-defined structure and purity ensure consistent performance in synthetic workflows.
4-Bromo-2-methyl-6-nitrocinnamic acid structure
1807397-50-7 structure
Product name:4-Bromo-2-methyl-6-nitrocinnamic acid
CAS No:1807397-50-7
MF:C10H8BrNO4
Molecular Weight:286.078822135925
CID:4976619

4-Bromo-2-methyl-6-nitrocinnamic acid 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-methyl-6-nitrocinnamic acid
    • インチ: 1S/C10H8BrNO4/c1-6-4-7(11)5-9(12(15)16)8(6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+
    • InChIKey: WCNNPQMCPLTIEZ-NSCUHMNNSA-N
    • SMILES: BrC1C=C(C(/C=C/C(=O)O)=C(C)C=1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 312
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 83.1

4-Bromo-2-methyl-6-nitrocinnamic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013017628-250mg
4-Bromo-2-methyl-6-nitrocinnamic acid
1807397-50-7 97%
250mg
$499.20 2023-09-02
Alichem
A013017628-500mg
4-Bromo-2-methyl-6-nitrocinnamic acid
1807397-50-7 97%
500mg
$863.90 2023-09-02
Alichem
A013017628-1g
4-Bromo-2-methyl-6-nitrocinnamic acid
1807397-50-7 97%
1g
$1475.10 2023-09-02

4-Bromo-2-methyl-6-nitrocinnamic acid 関連文献

4-Bromo-2-methyl-6-nitrocinnamic acidに関する追加情報

Introduction to 4-Bromo-2-methyl-6-nitrocinnamic acid (CAS No. 1807397-50-7) and Its Applications in Modern Chemical Biology

4-Bromo-2-methyl-6-nitrocinnamic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807397-50-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromine substituent, methyl group, and nitro group on a cinnamic acid backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural features of 4-Bromo-2-methyl-6-nitrocinnamic acid contribute to its reactivity and versatility, enabling its application in multiple synthetic pathways and biological assays.

The cinnamic acid moiety is a well-known pharmacophore in medicinal chemistry, often found in natural products and synthetic drugs due to its ability to interact with biological targets. The introduction of halogen atoms, particularly bromine, enhances the electrophilicity of the aromatic ring, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, including heterocyclic compounds and macrocycles, which are prevalent in modern drug discovery.

The nitro group in 4-Bromo-2-methyl-6-nitrocinnamic acid serves as another key functional handle. Nitro compounds are widely studied for their diverse biological activities, ranging from antimicrobial to anti-inflammatory properties. The nitro group can be reduced to an amine, providing a pathway to synthesize aminocinnamic acid derivatives, which have been explored for their potential in treating neurological disorders and cancer. Additionally, the electron-withdrawing nature of the nitro group can influence the electronic properties of the aromatic system, affecting its interaction with biological targets.

Recent advancements in synthetic methodologies have further highlighted the utility of 4-Bromo-2-methyl-6-nitrocinnamic acid. For instance, transition-metal-catalyzed reactions have enabled the efficient construction of biaryl structures, which are crucial motifs in many pharmacologically active compounds. The bromine atom on 4-Bromo-2-methyl-6-nitrocinnamic acid allows for palladium-catalyzed cross-coupling with aryl halides or boronic acids, leading to the formation of diverse arylated cinnamic acid derivatives. These derivatives have been investigated for their role in modulating enzyme activity and receptor binding.

In the realm of drug discovery, 4-Bromo-2-methyl-6-nitrocinnamic acid has been utilized as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. By modifying the cinnamic acid scaffold with functional groups such as bromine and nitro groups, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors. For example, studies have demonstrated that nitro-substituted cinnamic acids exhibit inhibitory effects on specific kinases by interacting with their active sites or allosteric pockets.

The methyl group at the 2-position of 4-Bromo-2-methyl-6-nitrocinnamic acid adds another layer of structural diversity, influencing both the physical properties and biological activity of derived compounds. Methyl-substituted aromatic compounds often exhibit enhanced lipophilicity, which can improve membrane permeability and oral bioavailability—critical factors in drug design. Furthermore, methyl groups can participate in hydrophobic interactions or π-stacking interactions with biological targets, modulating binding affinity and specificity.

Recent research has also explored the use of 4-Bromo-2-methyl-6-nitrocinnamic acid in photodynamic therapy (PDT). PDT involves the use of photosensitizers that generate reactive oxygen species upon exposure to light, leading to cell death. Cinnamic acid derivatives have shown promise as photosensitizer candidates due to their ability to absorb light at physiological wavelengths and produce singlet oxygen species. The presence of electron-withdrawing groups like bromine and nitro enhances the excited-state properties of these compounds, improving their PDT efficacy.

The synthesis of 4-Bromo-2-methyl-6-nitrocinnamic acid itself is an intriguing challenge that has been addressed through various methodologies. Traditional approaches involve multi-step sequences starting from commercially available precursors such as cinnamic acid or its derivatives. However, modern synthetic strategies have focused on more efficient one-pot or sequential reactions that minimize byproducts and improve yields. For instance, palladium-catalyzed borylation followed by Suzuki coupling has been employed to introduce aryl groups with high precision.

The versatility of 4-Bromo-2-methyl-6-nitrocinnamic acid extends beyond pharmaceutical applications. In materials science, nitro-substituted aromatic compounds have been explored for their potential use in organic electronics due to their charge transport properties. Additionally, brominated cinnamic acids can serve as intermediates in the synthesis of liquid crystals and other advanced materials where structural control is paramount.

In conclusion,4-Bromo-2-methyl-6-nitrocinnamic acid (CAS No. 1807397-50-7) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features enable diverse synthetic transformations and biological activities, making it a valuable tool for drug discovery and material science applications. As research continues to uncover new methodologies and applications,4-Bromo-2-methyl-6-nitrocinnamic acid is poised to remain a cornerstone compound in modern chemical biology.

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